molecular formula C19H21NO B3864801 (E)-N-(1-METHYL-2-PHENYLETHYL)-3-PHENYL-2-BUTENAMIDE

(E)-N-(1-METHYL-2-PHENYLETHYL)-3-PHENYL-2-BUTENAMIDE

Cat. No.: B3864801
M. Wt: 279.4 g/mol
InChI Key: IHORYMULLKVGHT-FYWRMAATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(1-METHYL-2-PHENYLETHYL)-3-PHENYL-2-BUTENAMIDE is an organic compound that belongs to the class of amides This compound is characterized by the presence of a butenamide backbone with phenyl and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(1-METHYL-2-PHENYLETHYL)-3-PHENYL-2-BUTENAMIDE typically involves the reaction of 1-methyl-2-phenylethylamine with 3-phenyl-2-butenoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The use of automated systems for reagent addition and product isolation can enhance the efficiency and yield of the process. The purification of the final product is typically achieved through recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(1-METHYL-2-PHENYLETHYL)-3-PHENYL-2-BUTENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to yield the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-N-(1-METHYL-2-PHENYLETHYL)-3-PHENYL-2-BUTENAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with signaling pathways related to inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

    N-(1-METHYL-2-PHENYLETHYL)-3-PHENYL-2-BUTENAMIDE: A similar compound without the (E)-configuration.

    N-(1-METHYL-2-PHENYLETHYL)-3-PHENYL-2-BUTANAMIDE: A saturated analog of the compound.

    N-(1-METHYL-2-PHENYLETHYL)-3-PHENYL-2-BUTENOIC ACID: An acid derivative of the compound.

Uniqueness

(E)-N-(1-METHYL-2-PHENYLETHYL)-3-PHENYL-2-BUTENAMIDE is unique due to its (E)-configuration, which can influence its chemical reactivity and biological activity. The presence of both phenyl and methyl substituents also contributes to its distinct properties compared to other similar compounds.

Properties

IUPAC Name

(E)-3-phenyl-N-(1-phenylpropan-2-yl)but-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-15(18-11-7-4-8-12-18)13-19(21)20-16(2)14-17-9-5-3-6-10-17/h3-13,16H,14H2,1-2H3,(H,20,21)/b15-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHORYMULLKVGHT-FYWRMAATSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)NC(=O)C=C(C)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC1=CC=CC=C1)NC(=O)/C=C(\C)/C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-N-(1-METHYL-2-PHENYLETHYL)-3-PHENYL-2-BUTENAMIDE
Reactant of Route 2
Reactant of Route 2
(E)-N-(1-METHYL-2-PHENYLETHYL)-3-PHENYL-2-BUTENAMIDE
Reactant of Route 3
Reactant of Route 3
(E)-N-(1-METHYL-2-PHENYLETHYL)-3-PHENYL-2-BUTENAMIDE
Reactant of Route 4
Reactant of Route 4
(E)-N-(1-METHYL-2-PHENYLETHYL)-3-PHENYL-2-BUTENAMIDE
Reactant of Route 5
(E)-N-(1-METHYL-2-PHENYLETHYL)-3-PHENYL-2-BUTENAMIDE
Reactant of Route 6
Reactant of Route 6
(E)-N-(1-METHYL-2-PHENYLETHYL)-3-PHENYL-2-BUTENAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.